3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC13571821
Molecular Formula: C10H9Cl2N3O
Molecular Weight: 258.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9Cl2N3O |
|---|---|
| Molecular Weight | 258.10 g/mol |
| IUPAC Name | 3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H9Cl2N3O/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12/h2-5H,13H2,1H3 |
| Standard InChI Key | QUOJJTSYDCZOTB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |
| Canonical SMILES | CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted with a methyl group at the N1 position and an amine group at C4. A 2,3-dichlorophenoxy moiety is attached at C3, creating a planar arrangement with limited rotational freedom due to steric and electronic effects . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl₂N₃O |
| Molecular Weight | 258.10 g/mol |
| IUPAC Name | 3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine |
| SMILES | CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |
| InChIKey | QUOJJTSYDCZOTB-UHFFFAOYSA-N |
The crystal structure of analogous compounds (e.g., 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone) reveals dihedral angles of ~64° between aromatic rings, suggesting similar conformational rigidity in this compound .
Physical and Chemical Properties
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Solubility: Limited aqueous solubility (logP ≈ 2.8) due to hydrophobic dichlorophenoxy and methyl groups .
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Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the ether linkage .
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Spectroscopic Data:
Synthesis and Optimization
Nucleophilic Substitution Route
The primary synthesis involves reacting 2,3-dichlorophenol with 3-amino-1-methyl-1H-pyrazol-4-ol under basic conditions :
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Reagents: Potassium carbonate (base), dimethylformamide (DMF, solvent).
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Conditions: 60–80°C for 6–12 hours.
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Mechanism: Phenolate ion attacks the pyrazole derivative’s electrophilic carbon, displacing a leaving group (e.g., halide).
Yield Optimization:
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Continuous flow synthesis improves yield (↑15–20%) by enhancing heat/mass transfer.
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Purification via semi-preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
Alternative Pathways
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Reductive Amination: Employing SnCl₂/HCl to reduce nitro intermediates, though this method faces challenges with over-reduction .
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Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination for introducing the amine group.
Reactivity and Derivative Formation
Oxidation Reactions
Treatment with KMnO₄ in acidic media oxidizes the pyrazole ring, yielding carboxylic acid derivatives. For example:
Functionalization at the Amine Group
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (e.g., for prodrug design) .
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Schiff Base Formation: Condensation with aldehydes enhances metal-chelating capacity .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, with IC₅₀ values comparable to brequinar (25 nM) . Structural analogs show:
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Antiviral Activity: Suppression of measles virus replication (MIC₅₀ = 4–100 nM) .
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Anti-Inflammatory Effects: Downregulation of NF-κB and COX-2 pathways in murine models.
Agrochemical Applications
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Herbicidal Activity: 90% inhibition of Amaranthus retroflexus at 50 ppm.
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Fungicidal Action: Effective against Fusarium oxysporum (EC₅₀ = 12.3 μM) .
Industrial and Research Applications
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